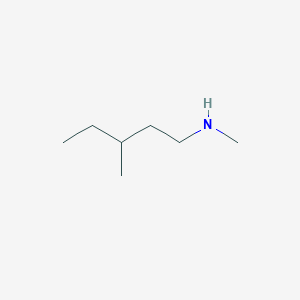

Methyl(3-methylpentyl)amine

Description

Methyl(3-methylpentyl)amine (IUPAC name: $ N $-methyl-3-methylpentan-1-amine $) is a branched primary amine with the molecular formula C₇H₁₇N (molecular weight: 115.22 g/mol).

Properties

Molecular Formula |

C7H17N |

|---|---|

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N,3-dimethylpentan-1-amine |

InChI |

InChI=1S/C7H17N/c1-4-7(2)5-6-8-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

UAFBKINKAAHIFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCNC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl(3-methylpentyl)amine with structurally related amines based on molecular properties:

Key Observations :

- Branching Impact : Increased branching (e.g., 3-methylpentyl vs. 2-methylpropyl) reduces intermolecular forces, lowering boiling points compared to linear analogs. Diisopentylamine’s higher molecular weight and dual branching result in a moderate boiling point under reduced pressure .

- Hydrophobicity : Bulky alkyl groups enhance lipid solubility, which may influence pharmacokinetic behavior, as seen in analogs like 1,3-dimethylamylamine (1,3-DMAA), a stimulant with high bioavailability .

Pharmacokinetic and Toxicological Profiles

While direct data on Methyl(3-methylpentyl)amine is scarce, insights can be drawn from analogs:

- 1,3-DMAA : A branched amine with stimulant properties, 1,3-DMAA exhibits rapid absorption (Tmax: 1.5–2.5 hours) and hepatic metabolism, but raises safety concerns due to cardiovascular toxicity at high doses .

- Safety Precautions: Similar amines (e.g., Methyl(2-methylpropyl)amine) require handling precautions due to skin/eye irritation, as noted in safety data sheets .

Toxicity Trends :

- Larger alkyl groups may delay metabolic clearance, increasing half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.